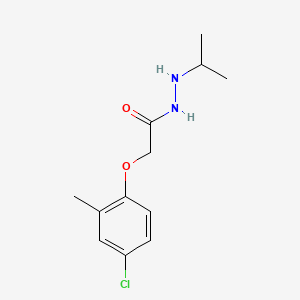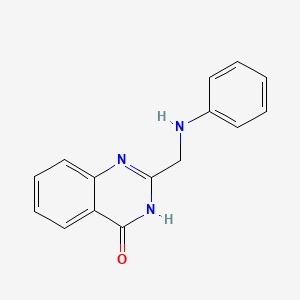![molecular formula C6H8N2O B13377088 N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B13377088.png)
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine is an organic compound with a unique structure that includes a pyrrole ring and a hydroxylamine group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine typically involves the reaction of N-methylhydroxylamine with pyrrole-2-carbaldehyde under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with enzymes or other proteins, potentially inhibiting their activity or altering their function. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylhydroxylamine: Similar in structure but lacks the pyrrole ring.
Pyrrole-2-carbaldehyde: Contains the pyrrole ring but lacks the hydroxylamine group.
N-methyl-2-pyrrolidone: A related compound with a pyrrolidone ring instead of a pyrrole ring.
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c1-8(9)5-6-3-2-4-7-6/h2-5,9H,1H3/b6-5+ |
InChI-Schlüssel |
DZFUULIPAYGEOA-AATRIKPKSA-N |
Isomerische SMILES |
CN(/C=C/1\C=CC=N1)O |
Kanonische SMILES |
CN(C=C1C=CC=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377006.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methylpiperidine](/img/structure/B13377008.png)

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B13377015.png)
![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate](/img/structure/B13377029.png)
![2-phenyl-5-{4-[5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1,3,4-oxadiazole](/img/structure/B13377042.png)

![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377057.png)
![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13377061.png)
![4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B13377069.png)
![3-(3,4-dimethoxyphenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377071.png)
![3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377074.png)
![Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13377078.png)
![4-[2-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-3-phenyl-2-butenoic acid](/img/structure/B13377096.png)
